4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-苄基-1-甲基-1H-吡唑并[3,4-d]嘧啶是一种杂环化合物,属于吡唑并嘧啶家族。该化合物因其在药物化学中潜在的应用,尤其是作为激酶抑制剂而引起了广泛的关注。4-苄基-1-甲基-1H-吡唑并[3,4-d]嘧啶的独特结构使其能够与各种生物靶标相互作用,使其成为药物开发的有希望的候选药物。
准备方法
合成路线和反应条件: 4-苄基-1-甲基-1H-吡唑并[3,4-d]嘧啶的合成通常涉及适当前体的环化。 一种常见的方法是用乙醇中的甲酰胺衍生物与水合肼处理 。该反应生成吡唑并嘧啶骨架,然后可以进一步官能化以引入苄基和甲基。
工业生产方法: 虽然 4-苄基-1-甲基-1H-吡唑并[3,4-d]嘧啶的具体工业生产方法没有得到广泛的记录,但一般方法涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型: 4-苄基-1-甲基-1H-吡唑并[3,4-d]嘧啶会经历各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
取代: 亲核取代反应可以在吡唑并嘧啶骨架上引入不同的官能团。
常用试剂和条件:
氧化: 过氧化氢在乙酸中。
还原: 硼氢化钠在甲醇中。
取代: 卤代烷烃在碳酸钾等碱的存在下。
主要生成产物: 这些反应生成的产物主要取决于所用试剂和条件的具体情况。例如,氧化可以生成羟基化衍生物,而取代反应可以引入各种烷基或芳基。
科学研究应用
化学: 它可以作为合成更复杂分子的构建模块。
生物学: 该化合物已显示出作为激酶抑制剂的潜力,特别是针对细胞周期调节中的细胞周期蛋白依赖性激酶 2 (CDK2).
工业: 该化合物的独特结构使其在开发新材料和化学过程中有用。
作用机制
4-苄基-1-甲基-1H-吡唑并[3,4-d]嘧啶的主要作用机制涉及抑制 CDK2。 这种激酶在细胞周期进程中起着至关重要的作用,其抑制可以导致癌细胞的细胞周期阻滞和凋亡 。该化合物与 CDK2 的活性位点结合,阻止了细胞分裂所需的关键底物的磷酸化。
类似化合物:
吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶: 另一种具有类似骨架的激酶抑制剂.
硫代糖苷衍生物: 这些化合物也表现出激酶抑制活性,并与吡唑并嘧啶具有结构相似性.
独特性: 4-苄基-1-甲基-1H-吡唑并[3,4-d]嘧啶因其特殊的取代模式而脱颖而出,这增强了其对 CDK2 的结合亲和力和选择性。 与其他类似化合物相比,这使其成为更有效的抑制剂 .
相似化合物的比较
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar scaffold.
Thioglycoside derivatives: These compounds also exhibit kinase inhibitory activity and share structural similarities with pyrazolopyrimidines.
Uniqueness: 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to other similar compounds .
生物活性
4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. It has garnered attention in medicinal chemistry due to its significant biological activities, primarily as a cyclin-dependent kinase 2 (CDK2) inhibitor. This compound's unique bicyclic structure, characterized by both pyrazole and pyrimidine moieties, contributes to its pharmacological potential.
- Molecular Formula : C13H12N4
- Molecular Weight : 226.28 g/mol
The primary biological activity of this compound is its role as a CDK2 inhibitor. CDK2 is essential for cell cycle regulation; thus, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has shown promising anticancer activity against various cancers, including breast cancer and hepatocellular carcinoma.
Interaction with CDK2
Molecular docking studies indicate that this compound binds effectively to the active site of CDK2, forming critical hydrogen bonds with key residues. This interaction profile highlights its potential as a targeted therapeutic agent against cancer .
Biological Activity Overview
The biological activities of this compound extend beyond CDK2 inhibition. It has been implicated in various therapeutic areas:
- Anticancer Activity : Demonstrated significant cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Effects : Potential anti-inflammatory properties have been observed in related compounds within the pyrazolo[3,4-d]pyrimidine class .
- Antiviral Activity : Some derivatives have shown low micromolar antiviral activity against Zika virus .
Anticancer Efficacy
A study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives found that this compound exhibited potent anti-proliferative effects against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The compound induced apoptosis and arrested the cell cycle at the S and G2/M phases .
Structure-Activity Relationship (SAR)
Research has explored the SAR of related compounds, revealing that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold enhance biological activity. For instance, modifications that increase binding affinity to CDK2 correlate with improved anticancer efficacy .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bicyclic structure with benzyl substitution | CDK2 inhibition; anticancer |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Similar core structure | CDK2 inhibition |
N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Morpholine moiety included | Anticancer activity |
属性
CAS 编号 |
53645-66-2 |
---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
4-benzyl-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12N4/c1-17-13-11(8-16-17)12(14-9-15-13)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI 键 |
CIQCUOFHKGOVCB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=NC(=C2C=N1)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。